molecular formula C8H9NO3 B125113 4-Hydroxyphenylglycine CAS No. 938-97-6

4-Hydroxyphenylglycine

Cat. No. B125113
CAS RN: 938-97-6
M. Wt: 167.16 g/mol
InChI Key: LJCWONGJFPCTTL-UHFFFAOYSA-N
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Description

4-Hydroxyphenylglycine is a non-proteogenic amino acid found in vancomycin and related glycopeptides . It is synthesized from the shikimic acid pathway and requires four enzymes for its synthesis . Both L- and D-HPG are used in the vancomycin class of antibiotics .


Synthesis Analysis

HPG is synthesized from prephenate, an intermediate in the shikimic acid pathway and also a precursor to tyrosine . Prephenate is aromatized by prephenate dehydrogenase (Pdh) using NAD+ as a cofactor to produce 4-hydroxyphenylpyruvate . 4-Hydroxyphenylpyruvate is then oxidized by 4-hydroxymandelate synthase (4HmaS) using oxygen to form 4-hydroxymandelate and hydrogen peroxide . 4-Hydroxymandelate is subsequently oxidized by hydroxymandelate oxidase (Hmo) to 4-hydroxylbenzoylformate, using FMN as a cofactor . Finally, 4-hydroxyphenylglycine transaminase (HpgT) transfers an ammonia moiety from a donor to 4-hydroxylbenzoylformate to form HPG .


Molecular Structure Analysis

The molecular structure of 4-Hydroxyphenylglycine consists of an aromatic ring with a hydroxyl group, an amino group, and a carboxylic acid group . The chemical formula is C8H9NO3 .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of HPG include the aromatization of prephenate to 4-hydroxyphenylpyruvate, the oxidation of 4-hydroxyphenylpyruvate to 4-hydroxymandelate, the subsequent oxidation of 4-hydroxymandelate to 4-hydroxylbenzoylformate, and the transamination of 4-hydroxylbenzoylformate to form HPG .

Scientific Research Applications

Biosynthesis in Natural Products

4-Hydroxyphenylglycine (Hpg) is a non-proteinogenic aromatic amino acid found in a variety of peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides. Intensive research has been conducted on the biosynthesis of Hpg, particularly in the context of chloroeremomycin, balhimycin, and pristinamycin. The structural and medicinal significance of Hpg and related phenylglycine-type amino acids in natural products has drawn considerable attention from both academic and pharmaceutical circles. The biosynthetic origin and incorporation of Hpg into these natural products have been a focus of several studies (Al Toma et al., 2015).

Role in Antibiotic Synthesis

Hpg plays a critical role in the synthesis of certain peptidic natural products synthesized by a non-ribosomal peptide synthetase mechanism. It is especially important in the vancomycin group of antibiotics where it contributes to the rigid conformation of the central heptapeptide aglycone and serves as the site for glycosylation. The biosynthesis pathway of L-p-hydroxyphenylglycine from prephenate has been detailed, with insights into the specific enzymatic steps involved (Hubbard et al., 2000).

Metabolic Pathway and Gene Duplication

The biosynthesis of Hpg involves the diversion of the tyrosine degradation pathway into secondary metabolism, requiring a set of three enzymes. This pathway, primarily observed in actinomycete bacteria, highlights the metabolic diversity and evolutionary aspects of gene duplication and the generation of paralogous gene sets. It underscores the metabolic and enzymatic richness present in bacteria like Herpetosiphon aurantiacus (Kastner et al., 2012).

Industrial Production and Application

The industrial significance of Hpg, particularly D-p-hydroxyphenylglycine (D-HPG), is highlighted by its role as a precursor in the synthesis of semisynthetic penicillin and cephalosporin. Various methods of microbial enzymatic synthesis, genetic engineering advancements, and the utilization of Hpg in different production processes have been extensively reviewed. This sheds light on the economic and practical aspects of Hpg in pharmaceutical manufacturing and its market implications (Bao-cheng, 2003; Xinguo, 2009).

Chemical Synthesis and Characterization

Advancements in the synthetic processes of Hpg, such as the sulfamic acid-glyoxylic acid-phenol method for p-hydroxyphenylglycine, highlight the chemical complexity and the optimization of yield in industrial settings. Studies employing in situ ATR-IR spectroscopy and other analytical methods provide a deeper understanding of the reaction sequences, key intermediates, and reaction paths, contributing to more efficient and sustainable chemical production processes (Mao et al., 2022).

Safety And Hazards

When handling 4-Hydroxyphenylglycine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-amino-2-(4-hydroxyphenyl)acetic acid
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InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)
Source PubChem
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InChI Key

LJCWONGJFPCTTL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
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DSSTOX Substance ID

DTXSID90860473
Record name Amino(4-hydroxyphenyl)acetic acid
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Molecular Weight

167.16 g/mol
Source PubChem
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Product Name

4-Hydroxyphenylglycine

CAS RN

938-97-6, 6324-01-2, 37784-25-1, 22818-40-2, 32462-30-9
Record name DL-p-Hydroxyphenylglycine
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Record name 4-Hydroxyphenylglycine
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Record name Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,280
Citations
OW Choroba, DH Williams… - Journal of the American …, 2000 - ACS Publications
… S)-4-hydroxyphenylglycine … 4-hydroxyphenylglycine, since oxidative decarboxylation of hydroxyphenylpyruvic acid would give the correct carbon skeleton for (S)-4-hydroxyphenylglycine…
Number of citations: 153 pubs.acs.org
A Basso, P Braiuca, L De Martin, C Ebert… - Tetrahedron …, 2000 - Elsevier
Penicillin G acylase in organic solvents catalyses specifically the acylation of the l-enantiomers of methyl esters of phenylglycine and 4-hydroxyphenylglycine. Hydrolytic reactions are …
Number of citations: 42 www.sciencedirect.com
S Kastner, S Müller, L Natesan, GM König… - Archives of …, 2012 - Springer
The nonproteinogenic amino acid 4-hydroxyphenylglycine (HPG) arises from the diversion of the tyrosine degradation pathway into secondary metabolism, and its biosynthesis requires …
Number of citations: 10 link.springer.com
C Jin, AM Decker, TL Langston - Bioorganic & medicinal chemistry, 2017 - Elsevier
… In this report, a new series of 2-AMPP structurally related 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives have been designed and evaluated for agonist activity at …
Number of citations: 13 www.sciencedirect.com
WJJ Van den Tweel, JP Smits, R Ogg… - Applied microbiology and …, 1988 - Springer
… able to grow on D-3-and D-4-hydroxyphenylglycine. Both D-3-and D-4-hydroxyphenylglycine were initially converted to the corresponding hydroxyphenylglyoxylates by means of an …
Number of citations: 10 link.springer.com
M Braun, M Sigloch, J Cremer - Advanced Synthesis & …, 2007 - Wiley Online Library
… The (R)-enantiomer of 4-hydroxyphenylglycine (3) is produced on a scale of more than … In this article, we describe the conversion of 4-hydroxyphenylglycine into the novel amino alcohol …
Number of citations: 16 onlinelibrary.wiley.com
D Mascagna, C Costantini, M d'Ischia, G Prota - Tetrahedron, 1992 - Elsevier
… Recently, in the course of a screening program aimed at developing new prototype antitumour molecules, we have found that N-4-hydroxyphenylglycine (1) and some related 4-…
Number of citations: 5 www.sciencedirect.com
M Prieto, S Mayor, P Lloyd-Williams… - The Journal of Organic …, 2009 - ACS Publications
… We performed Suzuki couplings involving derivatives of 4-hydroxyphenylglycine 1, tyrosine 2, and tryptophans 3 and 4 under reaction conditions that are generally considered to be …
Number of citations: 27 pubs.acs.org
MF Ergin, H Yasa - Methods and Applications in Fluorescence, 2022 - iopscience.iop.org
Amoxicillin is one of the broad-spectrum β-lactam antibiotics widely used in the treatment of many diseases. It is inevitable that 4-hydroxyphenylglycine (4-HPG) and 6-Aminopenicylanic …
Number of citations: 3 iopscience.iop.org
D Ma, H Tian - Journal of the Chemical Society, Perkin Transactions 1, 1997 - pubs.rsc.org
(R)-4-Hydroxyphenylglycine was protected with a benzyl group and a methyl group was introduced at the α position by using the self-regeneration-of-stereocentre method. After the 4-…
Number of citations: 31 pubs.rsc.org

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